10-Deacetylbaccatin III

Catalog No.
S515642
CAS No.
32981-86-5
M.F
C29H36O10
M. Wt
544.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Deacetylbaccatin III

CAS Number

32981-86-5

Product Name

10-Deacetylbaccatin III

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C29H36O10

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1

InChI Key

YWLXLRUDGLRYDR-ZHPRIASZSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

10-DB III, 10-deacetyl-baccatine III, 10-deacetylbaccatin III, 10-deacetylbaccatine III

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O

Description

The exact mass of the compound 10-Deacetylbaccatin III is 544.23085 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251677. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. It belongs to the ontological category of secondary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

-Deacetylbaccatin III: A Precursor to the Anti-Cancer Drug Docetaxel

10-Deacetylbaccatin III (10-DAB III) is a naturally occurring compound found in various yew species, including Taxus baccata, Taxus cuspidata, and Taxus sumatrana [, ]. It belongs to a class of chemicals known as tetracyclic diterpenoids and possesses an alpha-hydroxy ketone functional group []. While 10-DAB III doesn't have direct medicinal applications itself, its significance lies in its role as a precursor in the semi-synthesis of the potent anti-cancer drug docetaxel (Taxotere) [].

Biosynthesis and Extraction

Yew trees naturally produce a variety of taxane compounds, including 10-DAB III and its close relative baccatin III. The exact biosynthetic pathway for these compounds is still under investigation, but it's believed to involve complex enzymatic modifications of simpler diterpene precursors []. Researchers have employed various techniques to extract 10-DAB III and other taxanes from yew needles and bark tissues. These methods often involve organic solvents and chromatographic purification steps to isolate the desired compounds [].

Chemical Modification into Docetaxel

Docetaxel is a semi-synthetic drug derived from 10-DAB III through a multi-step chemical process. This process involves enzymatic or chemical modifications to introduce new functional groups onto the 10-DAB III scaffold []. The specific modifications depend on the chosen synthetic route, but they typically involve acetylation, esterification, and semi-synthetic transformations [].

10-Deacetylbaccatin III is a tetracyclic diterpenoid derived from the yew tree, specifically from the genus Taxus. It is a key precursor in the synthesis of several important anticancer agents, including Taxol (paclitaxel) and docetaxel. The molecular formula for 10-deacetylbaccatin III is C29H36O10, and it features a complex structure characterized by multiple hydroxyl groups and a unique taxane skeleton . This compound plays a significant role in medicinal chemistry due to its biological activity and potential therapeutic applications.

10-DAB III itself does not possess any direct biological activity. Its importance lies in its conversion to baccatin III, a precursor for the potent anticancer drugs Taxol and docetaxel []. These drugs work by disrupting microtubule function, essential for cell division, leading to cell death in cancer cells.

The primary chemical reaction involving 10-deacetylbaccatin III is its acetylation to form baccatin III. This reaction is catalyzed by the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase. The process typically employs acetic anhydride or acetyl-CoA as the acetylating agent. The hydroxyl groups on the molecule are crucial for this transformation, as they provide sites for acetylation .

In recent studies, enzymatic methods have been explored to enhance the efficiency of this reaction, yielding significant amounts of baccatin III from 10-deacetylbaccatin III through biocatalysis .

10-Deacetylbaccatin III exhibits notable biological activities, particularly its cytotoxic effects against various cancer cell lines. It has shown efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, at concentrations as low as 200 nM . Furthermore, it acts as an antitumor agent, inhibiting cell proliferation and inducing apoptosis in cancerous cells. The mechanism of action is believed to involve disruption of microtubule dynamics, similar to that of Taxol .

Synthesis of 10-deacetylbaccatin III can be achieved through both natural extraction and synthetic routes:

  • Natural Extraction: Derived from the bark and leaves of Taxus species, where it occurs naturally.
  • Synthetic Approaches: Semi-synthetic methods involve starting with simpler taxanes or other precursors and employing chemical transformations to yield 10-deacetylbaccatin III. Recent advancements have focused on enzymatic synthesis to improve yield and reduce environmental impact .

Baccatin IIIHighAntitumorPrecursor for TaxolPaclitaxelModerateAntitumorWidely used chemotherapyDocetaxelModerateAntitumorChemotherapy for breast cancer

The uniqueness of 10-deacetylbaccatin III lies in its position as a precursor compound that can be enzymatically converted into more potent derivatives while retaining significant biological activity itself . Its role in sustainable drug synthesis further enhances its importance in pharmaceutical development.

Research into the interactions of 10-deacetylbaccatin III with biological systems has revealed its potential synergistic effects when used in combination with other chemotherapeutic agents. Studies indicate that co-administration with certain drugs may enhance its cytotoxic effects while minimizing resistance mechanisms commonly observed in cancer therapy . Further investigation into its pharmacokinetics and metabolic pathways is ongoing to better understand these interactions.

Several compounds share structural similarities with 10-deacetylbaccatin III, including:

  • Baccatin III: A direct derivative that results from the acetylation of 10-deacetylbaccatin III; it has enhanced anticancer properties.
  • Paclitaxel (Taxol): A well-known chemotherapeutic agent derived from baccatin III; it is used primarily for treating various cancers.
  • Docetaxel: Another derivative that shows improved efficacy against certain cancer types compared to paclitaxel.
CompoundStructure SimilarityBiological ActivityKey

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

544.23084734 g/mol

Monoisotopic Mass

544.23084734 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4K6EWW2Z45

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (33.33%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (33.33%): May cause cancer [Danger Carcinogenicity];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (33.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

32981-86-5

Wikipedia

10-Deacetylbaccatin

Dates

Modify: 2023-08-15
1: Grobosch T, Schwarze B, Stoecklein D, Binscheck T. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. J Anal Toxicol. 2012 Jan-Feb;36(1):36-43. doi: 10.1093/jat/bkr012. PubMed PMID: 22290751.
2: Zhang JF, Gong S, Guo ZG. Effects of different elicitors on 10-deacetylbaccatin III-10-O-acetyltransferase activity and cytochrome P450 monooxygenase content in suspension cultures of Taxus cuspidata cells. Cell Biol Int Rep (2010). 2010;18(1):e00009. doi: 10.1042/CBR20110001. Epub 2011 Apr 8. PubMed PMID: 23119144; PubMed Central PMCID: PMC3475439.
3: Fu Y, Zu Y, Li S, Sun R, Efferth T, Liu W, Jiang S, Luo H, Wang Y. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins. J Chromatogr A. 2008 Jan 4;1177(1):77-86. Epub 2007 Nov 17. PubMed PMID: 18054030.
4: Georgopoulou K, Smirlis D, Bisti S, Xingi E, Skaltsounis L, Soteriadou K. In vitro activity of 10-deacetylbaccatin III against Leishmania donovani promastigotes and intracellular amastigotes. Planta Med. 2007 Aug;73(10):1081-8. Epub 2007 Aug 9. PubMed PMID: 17691059.
5: Guo B, Kai G, Gong Y, Jin H, Wang Y, Miao Z, Sun X, Tang K. Molecular cloning and heterologous expression of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus x media. Mol Biol Rep. 2007 Jun;34(2):89-95. Epub 2006 Nov 9. PubMed PMID: 17094009.
6: Frapolli R, Marangon E, Zaffaroni M, Colombo T, Falcioni C, Bagnati R, Simone M, D'Incalci M, Manzotti C, Fontana G, Morazzoni P, Zucchetti M. Pharmacokinetics and metabolism in mice of IDN 5390 (13-(N-Boc-3-i-butylisoserinoyl)-C-7,8-seco-10-deacetylbaccatin III), a new oral c-seco-taxane derivative with antiangiogenic property effective on paclitaxel-resistant tumors. Drug Metab Dispos. 2006 Dec;34(12):2028-35. Epub 2006 Sep 8. PubMed PMID: 16963486.
7: Barboni L, Giarlo G, Ballini R, Fontana G. 14Beta-hydroxy-10-deacetylbaccatin III as a convenient, alternative substrate for the improved synthesis of methoxylated second-generation taxanes. Bioorg Med Chem Lett. 2006 Oct 15;16(20):5389-91. Epub 2006 Aug 4. PubMed PMID: 16890428.
8: Hanson RL, Parker WL, Patel RN. Enzymatic C-4 deacetylation of 10-deacetylbaccatin III. Biotechnol Appl Biochem. 2006 Sep;45(Pt 2):81-5. PubMed PMID: 16722823.
9: Yang T, Li M, Chen JM. Conversion of taxane glycosides to 10-deacetylbaccatin III. Nat Prod Res. 2006 Feb;20(2):119-24. PubMed PMID: 16319004.
10: Fang J, Ewald D. Expression cloned cDNA for 10-deacetylbaccatin III-10-O-acetyltransferase in Escherichia coli: a comparative study of three fusion systems. Protein Expr Purif. 2004 May;35(1):17-24. PubMed PMID: 15039061.

Explore Compound Types